molecular formula C19H21N3O3 B2398131 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide CAS No. 1798542-63-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide

Cat. No.: B2398131
CAS No.: 1798542-63-8
M. Wt: 339.395
InChI Key: HXAFGTWMGDQMQS-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolopyridine core, which is a nitrogen-containing heterocycle, and a dimethoxybenzamide moiety, making it a versatile molecule for further chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrrolopyridine core is particularly useful in the construction of pharmaceuticals and organic materials.

Biology: Biologically, this compound has shown potential as a kinase inhibitor, which can be useful in cancer research and treatment[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Its ability to interfere with specific signaling pathways makes it a candidate for drug development.

Medicine: In medicine, the compound's inhibitory properties on fibroblast growth factor receptors (FGFRs) have been studied for their potential in treating various types of tumors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Its role in modulating cellular processes can be harnessed for therapeutic purposes.

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable asset in material science research.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are known for their biological activities[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Indazoles: Compounds containing the indazole ring system, which also exhibit therapeutic properties.

  • Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and have shown various biological activities.

Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide stands out due to its specific combination of functional groups and its ability to target FGFRs effectively. This combination of features makes it a unique candidate for further research and development.

Properties

IUPAC Name

2,3-dimethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-8-3-7-15(17(16)25-2)19(23)21-11-5-12-22-13-9-14-6-4-10-20-18(14)22/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAFGTWMGDQMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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